molecular formula C17H15ClN2O3S2 B2510750 3-chloro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034437-74-4

3-chloro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2510750
CAS No.: 2034437-74-4
M. Wt: 394.89
InChI Key: YYMSKQRXQKXQLO-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of high interest in medicinal chemistry and drug discovery research. Its molecular architecture, featuring a sulfonamide group linked to a hybrid heteroaromatic system, is characteristic of compounds designed to interact with enzyme active sites. The benzenesulfonamide moiety is a well-established zinc-binding group (ZBG) in the design of potent enzyme inhibitors . This scaffold is prominently featured in inhibitors targeting carbonic anhydrase isoforms, such as the cancer-associated hCA IX and hCA XII . Furthermore, structural analogues incorporating a thiophene heterocycle, similar to the one present in this compound, have been investigated as novel small-molecule inhibitors of anthrax lethal factor, a key virulence factor in Bacillus anthracis pathogenesis . The design of this compound aligns with the "tail approach" used in inhibitor design, where a zinc-binding sulfonamide group is coupled with an extended aromatic "tail" to enhance selectivity and potency by interacting with specific sub-pockets near the enzyme's active site . The presence of the 2-(thiophen-2-yl)pyridine unit provides a rigid, bidentate heteroaromatic system that can contribute to target engagement and influence the compound's physicochemical properties. Researchers can utilize this chemical as a key intermediate or a starting point for structure-activity relationship (SAR) studies, particularly in programs aimed at developing therapeutics for infectious diseases or oncology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-4-methoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-23-16-5-4-13(10-14(16)18)25(21,22)20-11-12-6-7-19-15(9-12)17-3-2-8-24-17/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMSKQRXQKXQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

3-chloro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural uniqueness lies in its pyridine-thiophene hybrid side chain, distinguishing it from analogues with furanyl, thiazolyl, or morpholino substituents. Key comparisons include:

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Pyridin-4-ylmethyl, thiophen-2-yl ~C₁₇H₁₄ClN₂O₃S₂ ~428.0 Combines aromatic pyridine and thiophene for enhanced π-π interactions.
3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide Furanylmethyl, thiophen-2-ylmethyl C₁₇H₁₅ClN₂O₄S₂ 426.9 Furanyl group introduces lower steric hindrance vs. pyridine.
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Thiazolyl, thiophen-2-yl C₁₆H₁₂N₄O₃S₂ 396.4 Thiazole moiety enhances hydrogen bonding capacity.
4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-imino-methylbenzenesulfonamide Benzo[1,3]dioxol, chloro C₂₂H₁₈Cl₂N₂O₄S₂ 533.4 Rigid bicyclic structure increases melting point (177–180°C).

Key Observations :

  • Pyridine vs. Furanyl/Thiazolyl : Pyridine’s aromatic nitrogen may improve solubility and binding to metalloenzymes compared to furan or thiazole.

Physicochemical Properties

Property Target Compound 3-Chloro-N-(3-furanylmethyl)-4-methoxy-benzenesulfonamide 4-Chloro-2-(naphthalen-1-ylmethylthio)-benzenesulfonamide
Molecular Weight ~428.0 426.9 533.4
Melting Point Not reported Not reported 177–180°C
Solubility Moderate (predicted) Higher (due to furan’s polarity) Low (due to naphthalene hydrophobicity)

Recommendations :

In Vitro Screening : Assess antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa).

ADMET Studies : Evaluate absorption, metabolism, and toxicity profiles.

Structural Optimization : Explore substituent variations (e.g., replacing OCH₃ with CF₃ for enhanced metabolic stability).

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